molecular formula C286H438N82O90S9 B104672 BENZYL VIOLET CAS No. 467-64-1

BENZYL VIOLET

Cat. No.: B104672
CAS No.: 467-64-1
M. Wt: 6754 g/mol
InChI Key: WXAHZOYREYZWJG-ZQMJCZTESA-N
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Description

The compound “BENZYL VIOLET” is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes a variety of amino acids, each contributing to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like this one typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents.

    Cleavage: Once the full sequence is assembled, the peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. High-performance liquid chromatography (HPLC) is commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Cysteine residues can form disulfide bonds, stabilizing the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions include modified peptides with altered structures and functions, such as peptides with disulfide bonds or substituted amino acids.

Scientific Research Applications

Peptides like this one have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying protein folding.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Used in drug development, as therapeutic agents, and in diagnostic assays.

    Industry: Applied in biotechnology for the production of enzymes, vaccines, and other biologically active compounds.

Mechanism of Action

The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors, enzymes, or other proteins, to exert their effects. The pathways involved often include signal transduction, modulation of enzyme activity, and regulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    BENZYL VIOLET: is similar to other peptides with sequences containing cysteine residues, which can form disulfide bonds.

    Other Peptides: Similar peptides include those with sequences that have similar amino acid compositions and lengths.

Uniqueness

This peptide’s uniqueness lies in its specific sequence, which determines its structure, stability, and function. The presence of multiple cysteine residues allows for the formation of disulfide bonds, contributing to its stability and potential biological activity.

Properties

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C286H438N82O90S9/c1-20-136(9)219(355-229(404)157(290)52-38-89-305-283(296)297)271(446)352-196(132-466)263(438)332-172(104-149-67-73-154(378)74-68-149)242(417)336-178(108-203(292)381)246(421)334-177(107-152-117-304-133-315-152)245(420)330-170(99-134(5)6)232(407)312-121-210(388)354-223(140(13)371)273(448)329-168(56-34-37-88-289)278(453)368-97-46-64-201(368)280(455)366-95-44-63-200(366)268(443)361-227(144(17)375)277(452)362-226(143(16)374)274(449)327-167(80-84-214(394)395)240(415)359-225(142(15)373)276(451)353-195(131-465)260(435)323-164(77-81-202(291)380)237(412)322-165(78-82-212(390)391)238(413)339-185(115-218(402)403)251(426)347-188(124-370)257(432)350-193(129-463)261(436)331-171(103-148-65-71-153(377)72-66-148)241(416)320-161(54-32-35-86-287)235(410)335-180(110-205(294)383)254(429)356-220(137(10)21-2)270(445)344-176(106-151-116-309-158-53-31-30-51-156(151)158)253(428)360-224(141(14)372)275(450)343-174(101-146-47-26-24-27-48-146)243(418)340-184(114-217(400)401)250(425)337-181(111-206(295)384)255(430)357-222(139(12)23-4)272(447)358-221(138(11)22-3)269(444)326-163(59-41-92-308-286(302)303)234(409)319-159(57-39-90-306-284(298)299)230(405)311-119-208(386)317-189(125-459)233(408)313-120-209(387)318-190(126-460)258(433)333-175(102-147-49-28-25-29-50-147)252(427)363-228(145(18)376)281(456)367-96-45-62-199(367)267(442)325-160(58-40-91-307-285(300)301)231(406)310-118-207(385)316-182(112-215(396)397)248(423)328-169(85-98-467-19)279(454)365-94-43-60-197(365)265(440)314-122-211(389)364-93-42-61-198(364)266(441)342-173(105-150-69-75-155(379)76-70-150)244(419)349-194(130-464)264(439)351-191(127-461)259(434)324-166(79-83-213(392)393)239(414)346-187(123-369)256(431)341-183(113-216(398)399)249(424)321-162(55-33-36-87-288)236(411)348-192(128-462)262(437)338-179(109-204(293)382)247(422)345-186(282(457)458)100-135(7)8/h24-31,47-51,53,65-76,116-117,133-145,157,159-201,219-228,309,369-379,459-466H,20-23,32-46,52,54-64,77-115,118-132,287-290H2,1-19H3,(H2,291,380)(H2,292,381)(H2,293,382)(H2,294,383)(H2,295,384)(H,304,315)(H,310,406)(H,311,405)(H,312,407)(H,313,408)(H,314,440)(H,316,385)(H,317,386)(H,318,387)(H,319,409)(H,320,416)(H,321,424)(H,322,412)(H,323,435)(H,324,434)(H,325,442)(H,326,444)(H,327,449)(H,328,423)(H,329,448)(H,330,420)(H,331,436)(H,332,438)(H,333,433)(H,334,421)(H,335,410)(H,336,417)(H,337,425)(H,338,437)(H,339,413)(H,340,418)(H,341,431)(H,342,441)(H,343,450)(H,344,445)(H,345,422)(H,346,414)(H,347,426)(H,348,411)(H,349,419)(H,350,432)(H,351,439)(H,352,446)(H,353,451)(H,354,388)(H,355,404)(H,356,429)(H,357,430)(H,358,447)(H,359,415)(H,360,428)(H,361,443)(H,362,452)(H,363,427)(H,390,391)(H,392,393)(H,394,395)(H,396,397)(H,398,399)(H,400,401)(H,402,403)(H,457,458)(H4,296,297,305)(H4,298,299,306)(H4,300,301,307)(H4,302,303,308)/t136-,137-,138-,139-,140+,141+,142+,143+,144+,145+,157-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,219-,220-,221-,222-,223-,224-,225-,226-,227-,228-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAHZOYREYZWJG-ZQMJCZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(C(C)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CS)C(=O)NCC(=O)NC(CS)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NCC(=O)N1CCCC1C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CC9=CC=CC=C9)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C286H438N82O90S9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

6754 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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